molecular formula C16H13NO4 B2415876 (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one CAS No. 860789-65-7

(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one

Cat. No.: B2415876
CAS No.: 860789-65-7
M. Wt: 283.283
InChI Key: LXRSJXOZJADSSZ-MDZDMXLPSA-N
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Description

(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their biological activity .

Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17(19)20/h2-11H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRSJXOZJADSSZ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as potassium hydroxide in ethanol . The reaction conditions are generally mild, and the product is obtained in good yields after recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product, as well as efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one exhibits several promising biological activities:

1. Antimicrobial Activity
Studies have shown that chalcone derivatives, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

2. Anticancer Properties
Chalcones are recognized for their anticancer potential. Research has indicated that (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one can induce apoptosis in various cancer cell lines. For example, studies have shown selective cytotoxicity towards human cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

3. Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. Inhibitory effects on enzymes like acetylcholinesterase have been observed in structurally similar compounds, suggesting potential therapeutic applications in neuroprotection .

Case Studies

Several studies have explored the applications of this compound and its derivatives:

StudyApplicationFindings
AntimicrobialDemonstrated significant activity against E. coli with MIC values comparable to standard antibiotics.
AnticancerInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells.
Enzyme InhibitionShowed potential as an acetylcholinesterase inhibitor, indicating possible use in treating Alzheimer's disease.

Mechanism of Action

The biological activities of (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one are primarily attributed to its α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This allows the compound to interact with various biological targets, including enzymes and receptors involved in oxidative stress and inflammation pathways . The compound can activate the Keap1/Nrf2-ARE pathway, leading to the expression of detoxification and antioxidant genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

The compound (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one , also known by its CAS number 860789-65-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13NO4C_{16}H_{13}N_{O_4}, with a molecular weight of approximately 283.28 g/mol. The structure consists of a conjugated system that may contribute to its biological activity due to electronic effects and steric interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, particularly in various cancer cell lines.

  • In Vitro Studies :
    • A study evaluated the compound against several cancer cell lines using the MTT assay, which measures cell viability. The results indicated significant cytotoxic effects, with IC50 values ranging from 0.17 µM to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines .
    • The pro-apoptotic effects were confirmed with a notable increase in cell death rates (82%-97%) at concentrations around 10 µM, indicating a strong potential for therapeutic applications in oncology .

Antibacterial Activity

The antibacterial properties of this compound were also investigated:

  • Testing Against Bacteria :
    • Research has shown that derivatives of similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is limited, compounds with similar nitrophenyl and methoxyphenyl groups have demonstrated promising results .

Antifungal Activity

The antifungal activity of related compounds suggests potential for (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one as well:

  • In Vitro Evaluation :
    • Similar compounds have shown efficacy against various fungal strains, indicating that the structural characteristics of (2E)-3-(3-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one may confer similar antifungal properties .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis Methodology : The compound was synthesized through a Claisen–Schmidt condensation reaction involving 2-nitrylhypnone and 4-methoxybenzophenone, yielding a product with a purity of approximately 78% .
  • Crystal Structure Analysis : X-ray crystallography has been employed to elucidate the three-dimensional structure of the compound, revealing important insights into its intermolecular interactions and stability .

Summary Table of Biological Activities

Activity TypeCell Line / OrganismIC50 Value (µM)Notes
AnticancerCLL Cell Lines (HG-3)0.17 - 2.69Significant pro-apoptotic effects
AntibacterialVarious Bacterial StrainsNot specifiedRelated compounds show activity
AntifungalVarious Fungal StrainsNot specifiedRelated compounds show activity

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